2-Bromo-3-phenylpropanoic acid
Description
2-Bromo-3-phenylpropanoic acid (C₉H₉BrO₂, molecular weight 229.07 g/mol) is a chiral carboxylic acid featuring a bromine atom at the α-carbon and a phenyl group at the β-carbon . It exists as enantiomers, with the (S)-enantiomer (CAS 35016-63-8) being widely utilized in asymmetric synthesis . The compound is synthesized via the Hell-Volhard-Zelinskii reaction, where bromine and phosphorus tribromide react with 3-phenylpropanoic acid to introduce the α-bromine atom . Its stereochemical purity is critical for applications in pharmaceuticals, agrochemicals, and chiral catalysts .
Properties
IUPAC Name |
2-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937026 | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-53-0 | |
| Record name | 2-Bromo-3-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-phenylpropanoic acid | |
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Scientific Research Applications
Synthetic Routes
The synthesis of 2-Bromo-3-phenylpropanoic acid can be achieved through various methods:
- Bromination of Phenylpropanoic Acid : This involves using bromine with a catalyst like iron or aluminum bromide at room temperature.
- From (D)-Phenylalanine : Reaction with sodium nitrite and concentrated hydrobromic acid in an aqueous solvent.
These methods allow for controlled production and optimization of yields.
Organic Synthesis
This compound is predominantly used as an intermediate in the synthesis of various organic compounds, including:
- Pharmaceuticals : It serves as a precursor for active pharmaceutical ingredients (APIs), contributing to the development of new drugs.
- Agrochemicals : Utilized in the formulation of pesticides and herbicides.
Biological Research
The compound has been employed in several biological studies due to its interaction with biological macromolecules:
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which are crucial for regulating blood pressure and fluid balance. This suggests potential therapeutic applications in managing hypertension and heart failure.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Animal model studies have shown that it can reduce inflammation markers, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited ACE activity in vitro, with IC50 values comparable to established ACE inhibitors.
-
Antimicrobial Activity Assessment :
- Controlled laboratory tests revealed significant antimicrobial effects against both gram-positive and gram-negative bacteria, supporting its potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- Research involving animal models indicated that treatment with this compound resulted in decreased levels of inflammation markers, highlighting its possible application in managing inflammatory conditions.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-2-Bromo-3-phenylpropionic acid | Enantiomer with opposite configuration | Different biological activity compared to (R) form |
| 2-Bromo-3-methylpropanoic acid | Methyl group instead of phenyl | Potentially different pharmacological effects |
| 2-Bromo-3-(trifluoromethyl)propanoic acid | Trifluoromethyl substituent | Enhanced lipophilicity and altered reactivity |
This table highlights the diversity within this chemical class while emphasizing the distinct characteristics arising from specific bromination patterns and stereochemistry.
Mechanism of Action
The mechanism of action of 2-bromo-3-phenylpropanoic acid involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating various substitution reactions. The phenyl group provides stability to the molecule, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
Key Observations :
- Halogen Position: Fluorine substitution (e.g., in 3-(3-Bromo-2-fluorophenyl)propanoic acid) increases polarity and alters electronic properties compared to non-fluorinated analogues, enhancing binding affinity in drug design .
- Reactivity: The α-bromine in this compound facilitates nucleophilic substitution, enabling its use in synthesizing esters, amides, and amino acids .
Ester Derivatives
Key Observations :
- Esterification Efficiency: Methyl esters form rapidly under acidic conditions (p-TsOH in methanol), while bulkier alcohols like ethanol require longer reaction times .
- Applications : These esters serve as intermediates in synthesizing auxin biosynthesis inhibitors (e.g., KOK1101) and chiral ligands .
Bioactive Derivatives and Conjugates
Key Observations :
- Hybrid Structures : Conjugation with heterocycles (e.g., indole or imidazo[4,5-b]pyridine) enhances bioactivity, making these derivatives promising for drug discovery .
- Stereochemical Influence: The (S)-enantiomer of this compound is critical in synthesizing enantiopure pharmaceuticals, as seen in palladium-based antitumor complexes .
Hydroxylated and Branched Analogues
Key Observations :
Biological Activity
2-Bromo-3-phenylpropanoic acid, a chiral compound with the molecular formula C₉H₉BrO₂, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to the second carbon of a propionic acid chain, which is further substituted with a phenyl group at the third carbon. The presence of the bromine atom enhances its reactivity and potential for biological interactions.
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of enzymes such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). These enzymes are critical in regulating blood pressure and fluid balance, making this compound a candidate for therapeutic applications in managing hypertension and heart failure .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. While studies have shown promising results, further investigation is necessary to elucidate its efficacy and mechanisms of action against specific pathogens .
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory properties . This finding suggests potential therapeutic applications in treating inflammatory diseases, although more research is required to confirm these effects in clinical settings .
The biological activity of this compound can be attributed to its interactions with biological macromolecules. Studies indicate that it forms significant hydrogen bonds with target proteins, affecting their activity and stability. Crystallographic studies have provided insights into its solid-state structure and intermolecular interactions, which are crucial for predicting its behavior in biological systems .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-2-Bromo-3-phenylpropionic acid | Enantiomer with opposite configuration | Different biological activity compared to (R) form |
| 2-Bromo-3-methylpropanoic acid | Methyl group instead of phenyl | Potentially different pharmacological effects |
| 2-Bromo-3-(trifluoromethyl)propanoic acid | Trifluoromethyl substituent | Enhanced lipophilicity and altered reactivity |
These comparisons highlight the diversity within this chemical class while emphasizing the distinct characteristics of this compound that arise from its specific bromination pattern and stereochemistry .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited ACE activity in vitro, showing IC50 values comparable to known ACE inhibitors .
- Antimicrobial Activity Assessment : In a controlled laboratory setting, this compound exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent .
- Anti-inflammatory Research : Animal model studies revealed that treatment with this compound resulted in reduced inflammation markers, indicating its potential utility in inflammatory disease management .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-phenylpropanoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves bromination of 3-phenylpropanoic acid derivatives. For example, α-bromination can be achieved using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to minimize side reactions like dibromination . Alternatively, phosphorus tribromide (PBr₃) may be employed as a milder brominating agent. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of bromine (e.g., downfield shifts for protons adjacent to Br) and the phenyl group (aromatic protons at ~7.2–7.4 ppm) .
- HPLC/GC : Purity assessment (>95% by area normalization) using reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Melting Point : Compare observed values (e.g., 99–102°C for analogous bromophenylpropanoic acids) with literature data to detect impurities .
Advanced Research Questions
Q. What strategies are effective in addressing stereochemical instability during the synthesis of this compound derivatives?
- Methodological Answer : Racemization at the α-carbon is a common challenge. Mitigation strategies include:
- Low-Temperature Reactions : Conduct bromination below −10°C to reduce thermal energy-driven racemization .
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-phenylalanine derivatives) to enforce stereochemical control .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .
Q. How can discrepancies in reported physical properties (e.g., melting points) of this compound be resolved?
- Methodological Answer : Variations in melting points (e.g., 99–102°C vs. 117–119°C for positional isomers) often arise from impurities or polymorphic forms . To resolve discrepancies:
- Recrystallization : Purify the compound using a solvent system (e.g., ethanol/water) and compare the melting point post-purification .
- DSC Analysis : Differential scanning calorimetry can identify polymorphs by detecting thermal transitions .
- Elemental Analysis : Confirm stoichiometry (C, H, Br) to rule out hydrate or salt forms .
Q. What mechanistic insights explain competing side reactions during bromination of 3-phenylpropanoic acid?
- Methodological Answer : Competing electrophilic aromatic substitution (EAS) and radical pathways may occur. Key factors:
- Reagent Choice : Br₂ in acetic acid favors EAS, while N-bromosuccinimide (NBS) with light initiates radical bromination at the β-position .
- Steric Effects : The phenyl group directs bromination to the α-position due to steric hindrance at the β-site .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (α-bromination), while higher temperatures may lead to β-isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
